1-(3,5-Dimethoxyphenyl)piperazine
Overview
Description
1-(3,5-Dimethoxyphenyl)piperazine is a chemical compound with the molecular formula C12H18N2O2 . It has a molecular weight of 222.28 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a piperazine ring attached to a phenyl ring, which is further substituted with two methoxy groups at the 3rd and 5th positions . The InChI code for this compound is 1S/C12H18N2O2/c1-15-11-7-10 (8-12 (9-11)16-2)14-5-3-13-4-6-14/h7-9,13H,3-6H2,1-2H3 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 222.28 g/mol . It has a computed XLogP3-AA value of 1.3, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 222.136827821 g/mol .
Scientific Research Applications
Anticancer Properties
1-(3,5-Dimethoxyphenyl)piperazine has demonstrated significant potential in cancer research. A study highlighted a novel compound incorporating this compound that induces apoptosis in cancer cells, causes G2/M cell cycle arrest, and downregulates Bcl-2 protein levels. This compound also shows synergy with other anticancer agents, effectiveness against drug-resistant cancer cells, and potent anti-growth activity at low nanomolar concentrations. Intriguingly, it interacts with p68 RNA helicase, playing a crucial role in cancer progression, without inhibiting RNA unwinding by p68. Instead, it targets the β-catenin stimulated ATPase activity of p68 (Lee et al., 2013).
Antimicrobial and Anti-Proliferative Activities
Compounds derived from this compound exhibit antimicrobial properties. A study synthesized N-Mannich bases of 1,3,4-oxadiazole with this compound and found that some derivatives showed broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Additionally, these compounds demonstrated significant anti-proliferative activity against various human cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer (Al-Wahaibi et al., 2021).
Sigma Receptor Imaging
This compound derivatives have been evaluated for their potential in sigma receptor imaging using Single Photon Emission Computed Tomography (SPECT). Studies indicate that these derivatives demonstrate high uptake and retention in the brain, suggesting their potential for mapping sigma receptors in the central nervous system and peripheral organs. These findings could be instrumental in understanding and treating various neurological and psychiatric conditions (Hirata et al., 2006).
Pharmaceutical Intermediates
This compound serves as a pharmaceutical intermediate in the synthesis of various compounds. Research outlines methods for synthesizing 1-(2,3-dichlorophenyl)piperazine, a derivative of this compound, which is a crucial intermediate for pharmaceutical applications. The studies discuss different synthetic routes and their impact on the quality and yield of the final product. Such intermediates are essential in the development and manufacture of a variety of therapeutic drugs (Quan, 2006).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 1-(3,5-Dimethoxyphenyl)piperazine is the p68 RNA helicase . This enzyme plays a crucial role in various cellular processes, including transcription, RNA splicing, and ribosome biogenesis. It is also involved in cell proliferation and tumor progression .
Mode of Action
This compound interacts with and interferes with the function of phosphorylated p68 . Specifically, it inhibits the β-catenin dependent ATPase activity of p68 RNA helicase . This interaction disrupts the normal functioning of the p68 RNA helicase, thereby affecting the cellular processes it is involved in .
Biochemical Pathways
The interaction of this compound with phosphorylated p68 affects the β-catenin pathway . This pathway is crucial for cell-cell adhesion and gene transcription. The compound’s action results in the downregulation of certain genes regulated by the β-catenin pathway, such as c-Myc, cyclin D1, and p-c-Jun .
Result of Action
The result of the action of this compound is the inhibition of cell growth in various human cancer cell lines . By interfering with the function of phosphorylated p68 and disrupting the β-catenin pathway, the compound inhibits cell proliferation and induces cell apoptosis .
properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-15-11-7-10(8-12(9-11)16-2)14-5-3-13-4-6-14/h7-9,13H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWMQOCYJSUFSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2CCNCC2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371202 | |
Record name | 1-(3,5-dimethoxyphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53557-93-0 | |
Record name | 1-(3,5-dimethoxyphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3,5-dimethoxyphenyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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